molecular formula C6H8F2O2 B14532682 1,1-Difluorohexane-2,4-dione CAS No. 62679-58-7

1,1-Difluorohexane-2,4-dione

Cat. No.: B14532682
CAS No.: 62679-58-7
M. Wt: 150.12 g/mol
InChI Key: DHIMMJNBKAADDP-UHFFFAOYSA-N
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Description

1,1-Difluorohexane-2,4-dione is an organic compound with the molecular formula C6H8F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorohexane-2,4-dione can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as diisopropylamine and butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures (around -93°C) to form the difluorovinylidene intermediate, which is then reacted with an aldehyde to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of fluorination and carbonyl chemistry are likely employed. Industrial synthesis would involve scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorohexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,1-Difluorohexane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-difluorohexane-2,4-dione exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes or other biological molecules. Fluorinated compounds often exhibit unique binding properties and metabolic stability, making them valuable in drug design and other applications .

Comparison with Similar Compounds

Uniqueness: 1,1-Difluorohexane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to other fluorinated diketones. This makes it particularly useful in applications requiring precise control over chemical properties and interactions.

Properties

CAS No.

62679-58-7

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

1,1-difluorohexane-2,4-dione

InChI

InChI=1S/C6H8F2O2/c1-2-4(9)3-5(10)6(7)8/h6H,2-3H2,1H3

InChI Key

DHIMMJNBKAADDP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C(F)F

Origin of Product

United States

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